3,3-Dihydroxy-2-methoxy-2-phenylchroman-4-one

Catalog No.
S14565958
CAS No.
1808-07-7
M.F
C16H14O5
M. Wt
286.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,3-Dihydroxy-2-methoxy-2-phenylchroman-4-one

CAS Number

1808-07-7

Product Name

3,3-Dihydroxy-2-methoxy-2-phenylchroman-4-one

IUPAC Name

3,3-dihydroxy-2-methoxy-2-phenylchromen-4-one

Molecular Formula

C16H14O5

Molecular Weight

286.28 g/mol

InChI

InChI=1S/C16H14O5/c1-20-16(11-7-3-2-4-8-11)15(18,19)14(17)12-9-5-6-10-13(12)21-16/h2-10,18-19H,1H3

InChI Key

RKVISRFSXSLDHC-UHFFFAOYSA-N

Canonical SMILES

COC1(C(C(=O)C2=CC=CC=C2O1)(O)O)C3=CC=CC=C3

3,3-Dihydroxy-2-methoxy-2-phenylchroman-4-one is a flavonoid compound characterized by its chroman backbone, which includes two hydroxyl groups and a methoxy group. This compound is part of a larger class of flavonoids known for their diverse biological activities and potential health benefits. The chemical structure can be represented as follows:

  • Chemical Formula: C17H16O6
  • CAS Number: 1808-07-7

The unique arrangement of hydroxyl and methoxy groups contributes to its solubility and reactivity, making it an interesting subject for both synthetic and biological research.

Typical of flavonoids, including:

  • Oxidation: The hydroxyl groups can be oxidized to form ketones or quinones, altering the compound's reactivity and biological properties.
  • Methylation: The introduction of additional methyl groups can modify its solubility and bioactivity.
  • Esterification: Reacting with acids can lead to ester derivatives, which may enhance its pharmacological properties.

These reactions are crucial for understanding the compound's behavior in biological systems and its potential applications.

Research indicates that 3,3-dihydroxy-2-methoxy-2-phenylchroman-4-one exhibits several biological activities:

  • Antioxidant Properties: The presence of multiple hydroxyl groups allows the compound to scavenge free radicals, contributing to its antioxidant capabilities.
  • Anti-inflammatory Effects: Studies suggest that it may inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.
  • Antimicrobial Activity: Preliminary data indicate potential efficacy against various microbial strains, suggesting its use in developing antimicrobial agents.

These properties highlight the compound's therapeutic potential in various health-related applications.

The synthesis of 3,3-dihydroxy-2-methoxy-2-phenylchroman-4-one can be achieved through several methods:

  • Oxidation of Flavonoids: One common method involves the oxidation of 3-hydroxyflavone using copper(II) bromide, which introduces the necessary hydroxyl groups while modifying the chroman structure .
  • Methylation Reactions: Methylating agents such as dimethyl sulfate can be used to introduce the methoxy group at the appropriate position on the chroman backbone.
  • Condensation Reactions: Condensation with phenolic compounds may yield derivatives with enhanced properties.

These methods allow for the production of this compound in both laboratory settings and potential industrial applications.

3,3-Dihydroxy-2-methoxy-2-phenylchroman-4-one has several potential applications:

  • Pharmaceuticals: Due to its antioxidant and anti-inflammatory properties, it may be developed into therapeutic agents for chronic diseases.
  • Cosmetics: Its antioxidant activity makes it suitable for inclusion in skincare products aimed at reducing oxidative stress on the skin.
  • Food Industry: As a natural antioxidant, it could be used as a food preservative to enhance shelf life and stability.

These applications underscore the versatility of this compound across various industries.

Interaction studies on 3,3-dihydroxy-2-methoxy-2-phenylchroman-4-one have focused on its effects on biological systems:

  • Drug Interactions: Research is needed to evaluate how this compound interacts with other pharmaceuticals, particularly those metabolized by similar enzymatic pathways.
  • Synergistic Effects: Studies exploring its combination with other antioxidants or anti-inflammatory agents could reveal synergistic effects that enhance therapeutic efficacy.

Understanding these interactions is crucial for developing safe and effective applications in medicine and nutrition.

Similar Compounds

Several compounds share structural similarities with 3,3-dihydroxy-2-methoxy-2-phenylchroman-4-one. Below is a comparison highlighting their uniqueness:

Compound NameChemical FormulaKey Features
HomoeriodictyolC16H14O6Contains three hydroxyl groups; known for anti-inflammatory effects.
5,7-DihydroxyflavoneC15H10O5Exhibits strong antioxidant properties; lacks methoxy substitution.
2-HydroxyflavanoneC15H12O5A simpler flavonoid structure; used in various medicinal applications.

These compounds demonstrate variations in hydroxyl and methoxy substitutions that influence their biological activities and applications.

Conventional organic synthesis remains the cornerstone for producing 3,3-dihydroxy-2-methoxy-2-phenylchroman-4-one. One established method involves the Claisen-Schmidt condensation, where 2-hydroxyacetophenone derivatives react with benzaldehyde analogues in the presence of acidic or basic catalysts. For instance, a base-promoted aldol condensation followed by intramolecular oxa-Michael addition has been reported to yield chroman-4-one scaffolds. In a typical procedure, 2′-hydroxyacetophenone and substituted benzaldehydes are heated in ethanol with diisopropylamine (DIPA) as a base, resulting in cyclized products after refluxing for 6–12 hours.

Another approach utilizes boron trifluoride diethyl etherate (BF₃·Et₂O) as a Lewis acid catalyst to facilitate Friedel-Crafts alkylation. For example, reacting phenol derivatives with preformed chalcone intermediates in BF₃·Et₂O at 110°C for 2 hours achieves cyclization, followed by methanesulfonyl chloride (MeSO₂Cl) treatment in dimethylformamide (DMF) to introduce methoxy groups. Purification via silica gel column chromatography (dichloromethane:methanol = 100:1) yields the target compound in 14–68% yields, depending on substituent effects. These methods, while reliable, often require prolonged reaction times and generate byproducts, necessitating meticulous optimization.

The molecular docking properties of 3,3-Dihydroxy-2-methoxy-2-phenylchroman-4-one demonstrate significant binding affinity to various enzymatic targets, establishing its potential as a bioactive compound. Computational docking analyses reveal that this chromanone derivative exhibits favorable binding interactions with multiple key enzymes through specific molecular recognition patterns [1].

The compound demonstrates substantial binding activity with protein kinase targets, particularly showing strong interactions with mitogen-activated protein kinase 1 (MAPK1) and MAPK3 pathways. Molecular docking studies indicate that flavonoid structures similar to 3,3-Dihydroxy-2-methoxy-2-phenylchroman-4-one achieve docking scores exceeding 5.0 with AKT1, TP53, MAPK1, and MAPK3, suggesting good binding activity, while certain analogues demonstrate docking scores higher than 7.0, indicating strong binding activity [1].

The binding mechanism involves multiple types of molecular interactions. Hydrogen bonding represents a primary mode of interaction, with the hydroxyl groups at positions 3,3 and the methoxy group at position 2 participating in stabilizing contacts with amino acid residues in the active sites of target enzymes [1]. The phenyl group at position 2 contributes to hydrophobic interactions and pi-pi stacking arrangements that enhance binding affinity [2].

Specific binding site analyses reveal that the compound forms stable interactions through hydrogen bonding with critical amino acid residues. For example, similar chromanone structures bind to MAPK1 through interactions with TYR36, GLU71, and GLN105, while interactions with MAPK3 involve ILE48, MET125, LYS131, ASN171, and ASP184 [1]. The carbonyl oxygen at position 4 demonstrates coordinate interactions with heme iron centers in certain enzymatic targets, representing an important mechanism for enzyme inhibition [2].

The docking affinity is significantly influenced by the specific substitution pattern of 3,3-Dihydroxy-2-methoxy-2-phenylchroman-4-one. The presence of dual hydroxyl groups at position 3 creates enhanced hydrogen bonding capacity compared to mono-hydroxylated analogues, while the methoxy group at position 2 provides optimal electronic properties for receptor binding [2]. Comparative docking studies demonstrate that compounds with this specific substitution pattern achieve superior binding scores compared to structurally related flavonoids lacking the dihydroxy functionality [3].

Inhibition Kinetics of Key Metabolic Enzymes

The enzyme inhibition kinetics of 3,3-Dihydroxy-2-methoxy-2-phenylchroman-4-one reveal complex interactions with metabolic enzymes characterized by specific kinetic parameters and inhibition mechanisms. Kinetic analyses demonstrate that chromanone derivatives exhibit varied inhibition patterns depending on the target enzyme and substrate concentration [4] [5].

For aromatase (CYP19) inhibition, related chromanone compounds demonstrate potent inhibitory effects with IC50 values ranging from 0.26 to 5.8 micromolar. The most effective inhibitors within this structural class exhibit IC50 values of 0.26 micromolar for 6-methoxy-3-phenylchroman-4-one derivatives, indicating strong inhibitory potential [2]. The inhibition follows competitive kinetics, with the inhibition constant (Ki) values typically ranging from 2.4 to 20.2 micromolar depending on structural modifications [6].

The Michaelis-Menten kinetic parameters reveal that 3,3-Dihydroxy-2-methoxy-2-phenylchroman-4-one and related compounds affect both Km and Vmax values in enzyme-catalyzed reactions. For competitive inhibition, the compound increases the apparent Km while leaving Vmax unchanged, indicating competition with natural substrates for the enzyme active site [7]. The catalytic efficiency (kcat/Km) typically decreases in the presence of the inhibitor, confirming reduced enzyme performance [7].

Inhibition constant calculations using the Cheng-Prusoff equation demonstrate that Ki values for chromanone derivatives vary significantly based on the inhibition mechanism. For competitive inhibition, Ki = IC50/(1 + [S]/Km), where [S] represents substrate concentration and Km is the Michaelis constant [8]. Non-competitive inhibition patterns show Ki values equal to IC50 values, while mixed inhibition demonstrates more complex relationships between these parameters [8].

Time-dependent inhibition studies reveal that certain chromanone derivatives exhibit mechanism-based inactivation of cytochrome P450 enzymes. For CYP3A4 inhibition, related flavonoids demonstrate inactivation rate constants (kinact) ranging from 0.04 to 0.11 per minute, with inhibition constants ranging from 2.4 to 20.2 micromolar [6]. The inactivation efficiency (kinact/Ki) provides a measure of inhibitory potency, with values typically ranging from 0.003 to 0.029 per minute per micromolar [6].

Structure-activity relationship analyses indicate that the dihydroxy substitution at position 3 significantly enhances inhibitory potency compared to mono-hydroxylated analogues. The methoxy group at position 2 contributes to optimal binding affinity, while the phenyl substituent provides essential hydrophobic interactions for enzyme recognition [4]. These structural features collectively determine the inhibition kinetics and selectivity profile of the compound.

Modulation of Cellular Signaling Pathways

3,3-Dihydroxy-2-methoxy-2-phenylchroman-4-one demonstrates significant modulatory effects on multiple cellular signaling pathways, particularly those involved in cell survival, apoptosis, and stress response mechanisms. The compound influences key signaling cascades through selective interactions with protein kinases and transcription factors [9] [10].

The mitogen-activated protein kinase (MAPK) signaling pathway represents a primary target for chromanone-mediated modulation. The compound affects three major MAPK subfamilies: extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 kinase [9]. These pathways play critical roles in cellular responses to growth factors, stress signals, and inflammatory stimuli [9].

ERK pathway modulation occurs through inhibition of upstream kinases, particularly MEK1 and MEK2, which are responsible for ERK1/2 phosphorylation and activation [9]. The compound demonstrates structural similarity to known MEK inhibitors, suggesting a similar mechanism of action involving binding to inactive forms of MEK and preventing activation by upstream activators such as c-Raf [9]. This inhibition results in reduced ERK phosphorylation and subsequent effects on downstream transcription factors including CREB [9].

The phosphoinositide 3-kinase (PI3K)/AKT signaling pathway represents another major target for 3,3-Dihydroxy-2-methoxy-2-phenylchroman-4-one. The compound demonstrates direct inhibitory effects on AKT kinase with docking scores of -11.2 kcal/mol, indicating strong binding affinity [10]. Key interacting amino acids include ASN54, SER205, LEU210, TRP80, LYS268, THR82, VAL271, TYR326, ILE84, and ARG273 [10]. This inhibition results in decreased cell proliferation and enhanced apoptosis in cancer cell lines [10].

Cell cycle regulation represents a critical mechanism through which the compound exerts its effects. Treatment with chromanone derivatives induces G2/M phase cell cycle arrest, manifested by significant increases in the percentage of cells in this phase [11]. The mechanism involves activation of cell cycle checkpoints through DNA damage and oxidative stress, leading to increased expression of checkpoint kinase 2 (Chk2) and modulation of cyclin B1 expression [11].

The compound also modulates apoptotic signaling pathways through effects on both intrinsic and extrinsic apoptotic mechanisms. It influences the expression of pro-apoptotic proteins such as Bax and p53 while decreasing anti-apoptotic proteins including Bcl-2 . Mitochondrial membrane potential changes indicate activation of the intrinsic apoptotic pathway, with associated cytochrome c release and caspase activation [11].

Nuclear factor kappa B (NF-kappaB) signaling represents an additional target, although the effects appear to be context-dependent. While some studies suggest minimal direct effects on NF-kappaB activation, the compound may indirectly influence this pathway through upstream kinase modulation [13]. The redox-sensitive nature of NF-kappaB activation makes it susceptible to the antioxidant effects of the compound [14].

Impact on Microbial Membrane Integrity and Permeability

The effects of 3,3-Dihydroxy-2-methoxy-2-phenylchroman-4-one on microbial membrane integrity demonstrate significant antimicrobial potential through multiple mechanisms of membrane disruption and permeabilization. Chromanone derivatives exhibit selective activity against various bacterial strains, with particular effectiveness against Gram-positive bacteria [15] [16].

Membrane permeabilization represents the primary mechanism of antimicrobial action for chromanone compounds. The disruption occurs through direct interaction with phospholipid bilayers, leading to increased membrane permeability and subsequent loss of intracellular components [17]. This mechanism involves the insertion of the lipophilic chromanone structure into the membrane, causing structural destabilization and pore formation [15].

The antimicrobial activity demonstrates structure-dependent characteristics, with lipophilicity serving as a key determinant of membrane interaction strength. The relationship between ACD/LogP values and minimum inhibitory concentrations (MICs) follows a predictable pattern, with correlation coefficients above 0.93 for Gram-positive bacteria [15]. This relationship indicates that optimal lipophilicity is essential for effective membrane penetration and antimicrobial activity [15].

Minimum inhibitory concentration values for chromanone derivatives typically range from 3.12 to 25 micromolar against methicillin-resistant Staphylococcus aureus (MRSA) and methicillin-sensitive Staphylococcus aureus (MSSA) [16] [18]. The most potent compounds achieve MIC values of 3.12 micromolar with therapeutic indices exceeding 32, indicating favorable selectivity for bacterial cells over mammalian cells [16].

The mechanism of membrane disruption involves multiple concurrent processes. Alkaline phosphatase release serves as an indicator of outer membrane damage in Gram-negative bacteria, while the loss of intracellular components including nucleotides and proteins indicates cytoplasmic membrane compromise [17]. Transmission electron microscopy studies reveal structural changes in bacterial cell walls and membranes following treatment with chromanone derivatives [17].

Bacterial membrane integrity disruption leads to secondary effects on cellular metabolism and viability. The compromise of membrane potential affects electron transport chain function and ATP synthesis, contributing to bacterial cell death [16]. Additionally, the disruption of membrane-associated processes including nutrient transport and waste removal further compromises bacterial survival [17].

The selectivity for bacterial membranes over mammalian cell membranes appears to result from differences in membrane composition and structure. Bacterial membranes contain unique lipid compositions and lack cholesterol, making them more susceptible to disruption by chromanone compounds [15]. This selectivity contributes to the favorable therapeutic index observed for antimicrobial applications [16].

Resistance development potential appears limited due to the non-specific nature of membrane disruption. Unlike enzyme-specific antibiotics that can be overcome through target mutations, membrane-disrupting compounds require multiple simultaneous changes in membrane composition to develop resistance [19]. This characteristic makes chromanone derivatives promising candidates for combating antibiotic-resistant bacterial strains [19].

Redox Modulation and Oxidative Stress Response Mechanisms

3,3-Dihydroxy-2-methoxy-2-phenylchroman-4-one demonstrates significant redox modulating properties and plays a crucial role in cellular oxidative stress response mechanisms. The compound functions as both an antioxidant and a redox modulator, providing protective effects against reactive oxygen species while simultaneously influencing redox-sensitive signaling pathways [14] [20].

The antioxidant mechanism involves direct scavenging of reactive oxygen species (ROS) through electron donation from the phenolic hydroxyl groups at position 3 [21]. The compound effectively neutralizes superoxide anions, hydrogen peroxide, and hydroxyl radicals through single electron transfer (SET) and hydrogen atom transfer mechanisms [14]. The dual hydroxyl groups at position 3 provide enhanced radical scavenging capacity compared to mono-hydroxylated analogues, with the methoxy group at position 2 contributing to molecular stability after oxidation [21].

Oxidative stress response modulation occurs through effects on cellular antioxidant systems, particularly the thioredoxin/peroxiredoxin system [20]. The compound influences the redox state of thioredoxin (Trx) and peroxiredoxin (Prx) proteins, which serve as critical cellular antioxidant defenses [22] [20]. This modulation affects the overall cellular redox balance and influences stress-responsive signaling pathways [22].

The compound demonstrates protective effects against oxidative damage to cellular macromolecules including lipids, proteins, and nucleic acids [14]. It prevents lipid peroxidation by interrupting radical chain reactions and protecting membrane integrity [14]. Protein oxidation is reduced through direct radical scavenging and maintenance of protein thiol groups in their reduced state [22]. DNA protection occurs through scavenging of DNA-damaging radicals and prevention of oxidative base modifications [14].

Metal chelation represents an additional mechanism of antioxidant action. The hydroxyl groups can coordinate with transition metals such as iron and copper, preventing their participation in Fenton and Haber-Weiss reactions that generate highly reactive hydroxyl radicals [14] [23]. This chelation activity contributes to the overall protective effect against metal-catalyzed oxidative damage [23].

The compound influences redox-sensitive transcription factors including nuclear factor erythroid 2-related factor 2 (Nrf2), which regulates the expression of antioxidant response genes [22]. Activation of Nrf2 leads to increased expression of antioxidant enzymes including superoxide dismutase, catalase, and glutathione peroxidase, enhancing cellular antioxidant capacity [24]. The compound also affects the redox state of other transcription factors such as AP-1 and p53, influencing their DNA binding activity and downstream gene expression [22].

Mitochondrial redox modulation represents a critical aspect of the compound's protective mechanism. The compound reduces mitochondrial ROS production and protects against oxidative phosphorylation deficiency [20]. It influences mitochondrial membrane potential and protects against mitochondria-mediated apoptosis through maintenance of mitochondrial redox homeostasis [20].

The temporal aspects of redox modulation reveal both immediate and long-term effects. Immediate effects include direct ROS scavenging and prevention of acute oxidative damage [21]. Long-term effects involve upregulation of antioxidant enzyme systems and enhancement of cellular antioxidant capacity [24]. The compound also demonstrates the ability to maintain its antioxidant properties even after partial oxidation, with oxidation products retaining significant protective activity [21].

XLogP3

1.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

286.08412354 g/mol

Monoisotopic Mass

286.08412354 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-10-2024

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